5-Bromo-8-fluoro-2-methylquinoline
Description
5-Bromo-8-fluoro-2-methylquinoline (C₁₀H₇BrFN; molecular weight ~240.07 g/mol) is a halogenated quinoline derivative characterized by bromine at position 5, fluorine at position 8, and a methyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its substituents:
- Bromine enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic pathways .
- Fluorine improves metabolic stability and bioavailability in drug candidates due to its electronegativity and small size .
- Methyl group at position 2 provides steric hindrance, influencing molecular conformation and interaction with biological targets .
Properties
CAS No. |
931414-04-9 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,1H3 |
InChI Key |
OQTSQHSQYMVHDK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)F |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)
- Formula: C₁₁H₁₀BrNO; Molecular Weight: 268.11 g/mol.
- Key Differences : Methoxy (-OCH₃) at position 8 instead of fluorine.
- Impact: Solubility: Methoxy increases hydrophilicity compared to fluorine, improving aqueous solubility . Electronic Effects: Methoxy is electron-donating, altering electronic distribution and reactivity in aromatic systems. Applications: Used in synthetic intermediates for pharmaceuticals, with noted biological activity in pharmacological screens .
5-Bromo-6-fluoro-8-methylquinoline (CAS 1420793-20-9)
- Formula : C₁₀H₇BrFN; Molecular Weight : 240.07 g/mol.
- Key Differences : Fluoro at position 6 and methyl at position 8.
- Commercial Availability: Supplied by Shanghai Macklin Biochemical Co., indicating accessibility for research .
8-Bromo-5,6-difluoro-2-methylquinoline
- Key Differences : Bromine at position 8 and fluorines at positions 5 and 5.
- Impact: Synthetic Utility: Requires multi-step halogenation, complicating synthesis compared to mono-halogenated analogues . Bioactivity: Difluoro substitution may enhance interactions with hydrophobic enzyme pockets .
5-Bromo-8-fluoroquinolin-2(1H)-one (CAS 1341609-10-6)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-8-fluoro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a pre-functionalized quinoline core. For example, bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C can introduce the bromine atom, followed by fluorination via halogen exchange with a fluorinating agent like KF in the presence of a palladium catalyst . Reaction optimization should include monitoring by TLC and adjusting solvent polarity (e.g., chloroform vs. DMF) to improve regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR resolve substituent positions. The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while fluorine and bromine induce deshielding in adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 257.97 (CHBrFN) and fragments indicative of Br/F loss .
- IR : Stretching frequencies for C-Br (~550 cm) and C-F (~1100 cm) validate functional groups .
Q. What are the key chemical reactions applicable to modifying the quinoline scaffold?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : The bromine atom at C5 can be replaced with amines (e.g., piperazine) or azides under Cu(I) catalysis .
- Cross-Coupling : Suzuki-Miyaura coupling at C8 (fluoro-substituted position) requires careful ligand selection (e.g., XPhos) to avoid defluorination .
- Oxidation/Reduction : The methyl group at C2 can be oxidized to a carboxylic acid using KMnO in acidic conditions, enabling further derivatization .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : The electron-withdrawing fluorine at C8 directs electrophilic attacks to C3/C4, while bromine at C5 deactivates the ring. To achieve C6 substitution, use directing groups (e.g., boronic esters) or transition-metal templates. DFT calculations (B3LYP/6-31G*) predict charge distributions, identifying C6 as the most nucleophilic site (Mulliken charge: −0.12) . Experimental validation via Pd-catalyzed C–H activation with pyridine-based ligands is recommended .
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatives inhibit DNA gyrase by chelating Mg ions in the enzyme’s active site. Fluoro and bromo groups enhance lipophilicity (logP ~2.8), improving membrane penetration. In vitro assays against S. aureus show MIC values of 4–8 µg/mL, correlating with substituent electronegativity. Synergistic effects with β-lactams are observed when the methyl group is replaced with a hydroxamic acid moiety .
Q. How can computational modeling guide the design of this compound-based sensors?
- Methodological Answer : Time-dependent DFT (TDDFT) simulations predict fluorescence emission shifts upon metal binding. The fluorine atom stabilizes the excited state, reducing non-radiative decay (quantum yield increases from 0.004 to 0.70 when paired with a dansyl fluorophore). Molecular docking (AutoDock Vina) identifies optimal Zn coordination geometries, with binding affinities (K) < 10 nM predicted for derivatives with ethylenediamine side chains .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR to monitor bromination completeness in real time.
- Crystallization Control : Seed crystals and antisolvent (heptane) addition ensure uniform particle size (D90 < 50 µm).
- Purification : Simulated moving bed (SMB) chromatography reduces impurities (<0.5% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
